N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride

Description

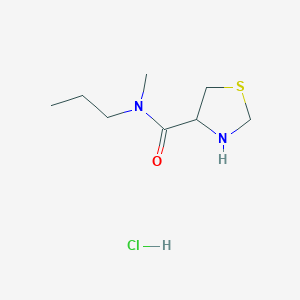

N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The carboxamide group at position 4 of the thiazolidine ring is substituted with methyl (CH₃) and propyl (C₃H₇) groups on the nitrogen atom, forming a tertiary amide structure. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2OS.ClH/c1-3-4-10(2)8(11)7-5-12-6-9-7;/h7,9H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALPAMRVJYOAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C(=O)C1CSCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of propylamine with thiazolidine-4-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazolidine ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidation of the thiazolidine ring can lead to the formation of thiazolidine-4-carboxylic acid derivatives.

Reduction: Reduction of the compound can result in the formation of N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide.

Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidine derivatives, including N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride. Research indicates that compounds within this class exhibit significant cytotoxic activity against various cancer cell lines.

Case Study: Inhibition of Tumor Cell Proliferation

A study conducted by Taherkhorsand et al. assessed the anticancer activity of thiazolidin-4-one derivatives, which include this compound. The findings demonstrated that specific compounds reduced cell proliferation and induced apoptosis in cancer cell lines such as HT-29 (colon), A549 (lung), and MDA-MB-231 (breast carcinoma) with IC50 values ranging from 0.073 to 3.10 µM .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression and other diseases. Notably, it has shown promise as an inhibitor of multiple tyrosine kinases.

Case Study: Multi-Tyrosine Kinase Inhibition

In a comprehensive evaluation of thiazolidinone derivatives for their inhibitory effects on multi-tyrosine kinases, this compound was found to possess potent inhibitory activity against kinases such as c-Met and IGF-IR . The compound's IC50 values were reported as low as 0.021 µmol L−1 for certain targets, indicating a strong potential for therapeutic applications in oncology.

Synthetic Strategies

The synthesis of this compound can be achieved through various innovative strategies that enhance yield and efficiency.

Synthetic Route Overview

Recent advancements in synthetic methodologies have improved the production of thiazolidinone derivatives:

- Ultrasound-Assisted Synthesis : Utilizing ultrasound has been shown to increase reaction rates and yields significantly when synthesizing thiazolidinone derivatives .

- Catalytic Approaches : The use of catalysts such as DSDABCOC has been reported to yield products with efficiencies between 82% and 92%, showcasing the effectiveness of modern synthetic techniques .

The following table summarizes the biological activities and IC50 values associated with various thiazolidinone derivatives compared to this compound:

| Compound Name | Target Enzyme | IC50 Value (µM) | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|---|---|

| This compound | c-Met | 0.021 | A549 | 0.041 |

| Thiazolidinone Derivative A | IGF-IR | 0.024 | MDA-MB-231 | 0.35 |

| Thiazolidinone Derivative B | Src | 0.064 | HT-29 | 0.073 |

Mechanism of Action

The mechanism by which N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Branched vs. Cyclopropane Derivatives: Cyclopropyl groups () introduce ring strain, which may enhance reactivity or binding affinity in biological systems.

Molecular Weight :

- All analogues share similar molecular weights (~222–224 g/mol), indicating that substituent variations minimally impact bulk properties but significantly alter stereoelectronic profiles.

Solubility and Stability :

Structural Elucidation

X-ray crystallography using programs like SHELX is critical for resolving the stereochemistry of thiazolidine derivatives. For example, the SMILES notation for N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride (CN(C1CC1)C(=O)C2CSCN2) confirms the spatial arrangement of substituents, which is essential for structure-activity relationship (SAR) studies .

Pharmacological Potential

While direct data for the target compound are lacking, analogues like N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride are labeled as "research chemicals," suggesting exploratory roles in drug development . Additionally, structurally related 4-thiazolidine derivatives (e.g., nitroindazole hybrids in ) demonstrate antimicrobial and anticancer activity, highlighting the scaffold’s versatility.

Biological Activity

N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the methyl and propyl groups influences its pharmacokinetic properties, potentially enhancing its efficacy and solubility in biological systems.

Research indicates that compounds with a thiazolidine structure can interact with various biological targets, influencing metabolic pathways and exhibiting anti-inflammatory properties. The specific binding interactions of this compound have been studied through in silico docking studies, revealing potential interactions with key enzymes involved in metabolic regulation.

Biological Activities

-

Anti-inflammatory Effects :

- The compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic potential in conditions characterized by inflammation.

-

Metabolic Regulation :

- Investigations into the compound's effects on metabolic pathways suggest it could play a role in regulating glucose metabolism and lipid profiles, making it a candidate for managing metabolic disorders such as diabetes and obesity.

-

Antiviral Activity :

- Preliminary studies have demonstrated that thiazolidine derivatives can inhibit neuraminidase activity in influenza viruses. Although specific data on this compound is limited, its structural relatives have shown moderate antiviral efficacy.

Research Findings and Case Studies

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps focusing on optimizing yield and purity. The structure-activity relationship studies highlight that modifications to the thiazolidine ring can significantly impact biological activity.

Synthetic Pathway Overview

- Starting Materials : L-cysteine hydrochloride is often used as a precursor.

- Reagents : Various reagents such as acetic acid and mercaptoacetic acid are utilized to facilitate the formation of the thiazolidine ring.

- Yield Optimization : Conditions such as temperature and reaction time are adjusted to maximize yield (up to 92% under optimal conditions) .

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of N-methyl-N-propyl-1,3-thiazolidine-4-carboxamide hydrochloride?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example:

- 1H NMR : Analyze chemical shifts and coupling constants to verify the thiazolidine ring, methyl, and propyl substituents. Peaks for methyl groups typically appear at δ 1.2–1.5 ppm (split due to neighboring groups), while the thiazolidine ring protons may resonate at δ 3.0–4.0 ppm.

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+) and isotopic distribution aligned with the molecular formula (C₈H₁₅ClN₂OS, MW 222.73).

- InChIKey : Cross-reference with databases using the unique identifier (e.g., ZCHVDXNOXZEXGP-UHFFFAOYSA-N).

Q. How can researchers synthesize this compound in a laboratory setting?

- Methodological Answer : A typical synthesis involves:

- Step 1 : Reacting 1,3-thiazolidine-4-carboxylic acid with N-methyl-N-propylamine in the presence of a coupling agent (e.g., DCC or EDC) to form the carboxamide intermediate.

- Step 2 : Hydrochloride salt formation by treating the intermediate with HCl gas or concentrated HCl in a polar solvent (e.g., methanol or ethanol).

- Purification : Crystallization via slow cooling in anhydrous ethanol or isopropanol, followed by vacuum drying at 60–80°C.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Methodological Answer : Enantiomeric resolution can be achieved using:

- Chiral HPLC : Employ columns like Chiralpak® IA or IB with a mobile phase of hexane:isopropanol (90:10) and 0.1% trifluoroacetic acid. Monitor retention times and peak symmetry to assess purity.

- Circular Dichroism (CD) : Compare CD spectra of the compound with known standards to identify chiral centers.

- Crystallization Control : Use chiral additives (e.g., tartaric acid derivatives) during salt formation to bias crystallization toward the desired enantiomer.

Q. How can researchers address contradictory solubility data for this compound in different solvent systems?

- Methodological Answer : Contradictions often arise from polymorphic forms or hydration states. To resolve:

- Solvent Screening : Test solubility in aprotic (e.g., DMSO, acetonitrile) and protic (e.g., water, methanol) solvents under controlled temperatures (e.g., 25°C vs. 40°C).

- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of solid residues post-solubility testing to identify polymorphic transitions.

- Thermogravimetric Analysis (TGA) : Determine hydration levels affecting solubility (e.g., anhydrous vs. monohydrate forms).

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : For impurity profiling:

- LC-MS/MS : Use a C18 column (e.g., Purospher® STAR) with a gradient of 0.1% formic acid in water/acetonitrile. Quantify impurities like unreacted starting materials or degradation products at ppm levels.

- NMR Relaxation Editing : Suppress signals from the main compound to enhance detection of low-abundance impurities.

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to identify labile impurities.

Experimental Design & Optimization

Q. How should researchers design experiments to optimize the yield of this compound?

- Methodological Answer : Use a factorial design approach:

- Variables : Reaction temperature (20–60°C), stoichiometry (1:1 to 1:1.2 amine:acid), and solvent polarity (ethanol vs. THF).

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions for maximum yield.

- In-line Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation.

Q. What methodologies are recommended for studying the compound’s stability under long-term storage conditions?

- Methodological Answer : Conduct an ICH-compliant stability study:

- Conditions : Store samples at 25°C/60% RH, 40°C/75% RH, and 4°C (control) for 6–12 months.

- Analytical Tools : Periodic HPLC analysis for purity, Karl Fischer titration for moisture content, and PXRD for crystallinity.

- Degradation Pathways : Identify hydrolytic or oxidative pathways using LC-MS and radical scavengers (e.g., BHT).

Data Interpretation & Contradictions

Q. How can researchers reconcile discrepancies in biological activity data for structurally similar thiazolidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., fixed ATP concentrations in kinase assays).

- Dose-Response Curves : Compare EC50/IC50 values across multiple replicates to assess reproducibility.

- Meta-Analysis : Cross-reference data with published studies on analogous compounds (e.g., antimalarial thiazolidines).

Q. What computational methods support the rational design of derivatives based on this compound’s scaffold?

- Methodological Answer : Leverage in silico tools:

- Molecular Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., enzymes in infectious diseases).

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. propyl groups) with biological activity using descriptors like logP and polar surface area.

- DFT Calculations : Optimize geometries and calculate thermodynamic stability of derivatives using Gaussian09.

Synthesis Challenges & Solutions

Q. What are common pitfalls in the large-scale synthesis of this compound, and how can they be addressed?

- Methodological Answer :

Key challenges include: - Byproduct Formation : Minimize via slow addition of reactants and strict temperature control (±2°C).

- Crystallization Issues : Use seed crystals or anti-solvent precipitation (e.g., adding n-hexane to ethanol) to improve crystal habit.

- Scale-Up Safety : Monitor exothermic reactions using calorimetry (e.g., RC1e) to prevent thermal runaway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.